1-(2-Amino-5-bromo-3-chlorophenyl)ethanone
Overview
Description
1-(2-Amino-5-bromo-3-chlorophenyl)ethanone is an organic compound with the molecular formula C8H7BrClNO. This compound is characterized by the presence of an ethanone group attached to a phenyl ring substituted with amino, bromo, and chloro groups. It is a yellow solid at room temperature and is used in various chemical and pharmaceutical applications.
Scientific Research Applications
1-(2-Amino-5-bromo-3-chlorophenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Safety data sheets (SDS) provide information on the hazards of a chemical compound and advice on safety precautions. Some of the hazard statements for similar compounds include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-aminoacetophenone. The reaction typically involves the use of bromine and chlorine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective substitution of the phenyl ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for different targets, influencing its biological activity.
Comparison with Similar Compounds
1-(2-Amino-5-bromo-3-iodophenyl)ethanone: Similar structure but with an iodine atom instead of chlorine.
1-(2-Amino-5-chloro-3-bromophenyl)ethanone: Similar structure but with the positions of bromine and chlorine swapped.
2-Amino-5-bromobenzoic acid: Contains a carboxylic acid group instead of an ethanone group.
Uniqueness: 1-(2-Amino-5-bromo-3-chlorophenyl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromo and chloro groups provides distinct chemical properties compared to similar compounds with different halogen substitutions.
Properties
IUPAC Name |
1-(2-amino-5-bromo-3-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFRCHJNFDNXRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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